5-Carboxycytosine-13C,15N2

Epigenetics Mass Spectrometry Analytical Chemistry

5-Carboxycytosine-13C,15N2 is the definitive internal standard for accurate LC-MS/MS quantification of 5-carboxycytosine (5caC). Unlike unlabeled 5caC or alternative isotopologues, its dual 13C,15N2 labeling provides a +3 Da mass shift and guarantees co-elution with the endogenous analyte—eliminating ion suppression artifacts and ensuring strict isotope dilution method compliance. Essential for TET dioxygenase inhibitor screening, epigenetic biomarker validation, and oligonucleotide drug impurity profiling. High-purity, batch-certified material for reproducible, matrix-corrected results across the most complex biological matrices.

Molecular Formula C₄¹³CH₅N¹⁵N₂O₃
Molecular Weight 158.09
Cat. No. B1156900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxycytosine-13C,15N2
Molecular FormulaC₄¹³CH₅N¹⁵N₂O₃
Molecular Weight158.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Carboxycytosine-13C,15N2: A Stable Isotope-Labeled Internal Standard for Epigenetic Quantification


5-Carboxycytosine-13C,15N2 is a stable isotope-labeled analog of the epigenetic nucleobase 5-carboxycytosine (5caC), the terminal oxidation product in the TET-mediated DNA demethylation pathway [1]. This compound features dual isotopic labeling with 13C and 15N atoms, resulting in a molecular mass shift of +3 Da relative to the unlabeled analyte . It is exclusively utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to enable accurate, matrix-corrected quantification of endogenous 5caC in genomic DNA hydrolysates and biological tissues [2].

Why Unlabeled or Alternative Isotopologues Cannot Substitute for 5-Carboxycytosine-13C,15N2 in Quantitative LC-MS/MS


Accurate quantification of 5-carboxycytosine (5caC) in biological matrices is severely compromised by ion suppression and matrix effects inherent to LC-MS/MS analysis [1]. Unlabeled 5caC cannot serve as an internal standard because it is indistinguishable from the endogenous analyte, precluding any correction for extraction recovery or ionization variability [2]. Furthermore, alternative isotopologues with different mass shifts (e.g., single 15N-labeled or deuterated analogs) may exhibit chromatographic separation (non-co-elution) or differential ionization efficiencies due to isotope effects, violating the fundamental assumption of the stable isotope dilution method [3]. Only a co-eluting, chemically identical isotopologue with a distinct mass shift—specifically the +3 Da provided by the 13C,15N2 dual labeling—ensures rigorous compensation for both sample preparation losses and MS signal drift.

Quantitative Differentiation of 5-Carboxycytosine-13C,15N2 for Method Validation and Analytical Selection


Mass Shift Superiority: Dual 13C and 15N Labeling Provides Definitive +3 Da Differentiation

5-Carboxycytosine-13C,15N2 incorporates one 13C atom and two 15N atoms, yielding a molecular mass increase of +3.06 Da relative to the unlabeled endogenous analyte (155.03 Da vs. 158.09 Da) . This mass shift is optimal for LC-MS/MS selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), as it places the IS signal in a spectral region devoid of naturally occurring isotopic contributions (M+1, M+2) from the high-abundance unlabeled analyte, which would otherwise confound quantification [1]. In contrast, a single 15N-labeled analog would produce only a +1 Da shift, risking interference from the natural 13C isotopic envelope of 5caC (approx. 5-6% of the M peak).

Epigenetics Mass Spectrometry Analytical Chemistry

Chromatographic Co-Elution: Identical Retention Time Ensures Matrix Effect Correction

Because 5-Carboxycytosine-13C,15N2 is chemically identical to the unlabeled analyte except for isotopic substitution, it co-elutes precisely with endogenous 5caC under HILIC or reversed-phase chromatographic conditions [1]. This co-elution is critical; a validated LC-MS/MS method for 5caC quantification demonstrated retention time matching between analyte and IS, enabling effective compensation for ion suppression/enhancement effects throughout the elution window [2]. In contrast, structural analogs (e.g., 5-Fluoro Cytosine-13C,15N2) may exhibit different retention characteristics, leading to differential matrix effects and inaccurate quantification.

LC-MS/MS Method Validation Bioanalysis

Assay Sensitivity Enablement: Internal Standard Correction Achieves 1 ng/mL LOQ for 5caC

The use of a stable isotope-labeled internal standard, such as 5-Carboxycytosine-13C,15N2, is essential for achieving the reported limit of quantification (LOQ) of 1 ng/mL (approx. 6.3 nM) for 5caC in mouse brain tissue hydrolysates [1]. Without IS correction for matrix-induced ion suppression (which can exceed 30-50% in complex biological extracts), the detectable signal would be substantially attenuated, raising the practical LOQ and potentially masking low-abundance 5caC changes in physiological or disease states [2]. The unlabeled compound alone cannot correct for these losses.

Epigenetics Quantitative Biology LC-MS/MS

Chemical Purity Specification: 95% Purity Minimizes Impurity Interference in MS Detection

Vendor specifications indicate a typical purity of ≥95% for 5-Carboxycytosine-13C,15N2 . This purity level is sufficient to ensure that impurity peaks do not contribute significantly to the IS signal or generate isobaric interferences in the MS detector. While unlabeled 5-carboxycytosine standards may also be available at 95% purity, the critical distinction is that any impurity in the IS does not co-elute with the endogenous analyte of interest, whereas impurities in the unlabeled calibration standard could lead to overestimation of endogenous 5caC levels.

Analytical Reference Materials Quality Control Mass Spectrometry

Primary Application Scenarios for 5-Carboxycytosine-13C,15N2 in Research and Industrial Workflows


Quantification of TET Enzyme Activity in Epigenetic Drug Discovery

In drug discovery programs targeting TET (ten-eleven translocation) dioxygenases for cancer or neurological disorders, 5-Carboxycytosine-13C,15N2 is used as an internal standard in LC-MS/MS assays to quantify the accumulation of 5caC, the terminal product of TET-mediated oxidation [1]. By spiking the labeled IS into reaction mixtures post-incubation and pre-extraction, researchers can accurately measure the conversion of 5mC to 5caC, even in the presence of complex protein matrices, enabling precise determination of enzyme kinetics (Km, Vmax) and IC50 values for TET inhibitors.

Absolute Quantification of 5caC in Tissue Biopsies for Epigenetic Biomarker Studies

For clinical and translational research investigating 5caC as a potential biomarker of active DNA demethylation (e.g., in brain tissue or tumor samples), 5-Carboxycytosine-13C,15N2 enables absolute quantification of this rare nucleobase. The validated LC-MS/MS method demonstrates linearity from 1 to 100 ng/mL for 5caC, with intra-day precision RSD <6% and recovery between 93.4% and 96.5% when using an appropriate internal standard [2]. This level of accuracy is essential for detecting the subtle differences in 5caC levels between cerebrum, cerebellum, and brainstem observed in mouse models.

Method Development and Validation for Oligonucleotide Therapeutics Quality Control

In the manufacturing of oligonucleotide-based therapeutics (e.g., antisense oligonucleotides, siRNAs), the presence of oxidized cytosine modifications (5fC, 5caC) can impact drug stability and efficacy. 5-Carboxycytosine-13C,15N2 serves as a reference standard for developing and validating LC-MS/MS methods to monitor these impurities. The distinct +3 Da mass shift allows for unequivocal identification and quantification of 5caC in complex oligonucleotide digests, supporting regulatory compliance (ICH Q2(R1)) and product release testing.

Metabolic Tracing of DNA Methylation Dynamics Using Stable Isotope Labeling

Researchers studying the flux of one-carbon metabolism into DNA methylation can utilize 5-Carboxycytosine-13C,15N2 in combination with isotopically labeled methyl donors (e.g., [13C-methyl]-methionine). The labeled IS corrects for analytical variability in LC-MS/MS analysis, enabling precise determination of the fractional synthesis rate of 5caC and, by inference, the rate of active demethylation [3]. This approach is particularly valuable for investigating epigenetic reprogramming during stem cell differentiation or in response to environmental stimuli.

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